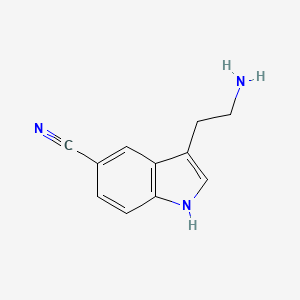

5-Cyanotryptamine

描述

BenchChem offers high-quality 5-Cyanotryptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanotryptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11/h1-2,5,7,14H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZIGVQPDFDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275635 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46276-24-8 | |

| Record name | 5-Cyanotryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyanotryptamine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and pharmacological properties of 5-Cyanotryptamine (5-CNT) .

Chemical Architecture, Synthesis, and Pharmacological Utility

Executive Summary & Critical Disambiguation

5-Cyanotryptamine (5-CNT) is a substituted indole alkaloid and a serotonin (5-HT) derivative characterized by a nitrile (-CN) group at the 5-position of the indole ring. It serves primarily as a versatile synthetic intermediate in the production of high-affinity serotonin receptor ligands, most notably 5-Carboxamidotryptamine (5-CT) .

⚠️ CRITICAL DISAMBIGUATION:

-

5-Cyanotryptamine (5-CNT): The nitrile derivative (CAS: 46276-24-8).[1] Subject of this guide. Acts as a metabolic precursor and synthetic building block.

-

5-Carboxamidotryptamine (5-CT): The amide derivative (CAS: 74885-09-9).[2] A widely used, high-affinity non-selective 5-HT agonist.

-

Note: In literature, "5-CT" almost exclusively refers to the amide. To avoid experimental error, verify the CAS number and functional group (Cyano vs. Carboxamide) before use.

Chemical Architecture & Physicochemical Properties[3]

5-Cyanotryptamine retains the core pharmacophore of serotonin but replaces the 5-hydroxyl group with a cyano group. This modification significantly alters the electronic properties of the indole ring, increasing lipophilicity and metabolic stability compared to serotonin.

Structural Analysis

-

Core Scaffold: Indole (benzopyrrole).

-

Substituents:

Physicochemical Data Table[6]

| Property | Value | Notes |

| IUPAC Name | 3-(2-aminoethyl)-1H-indole-5-carbonitrile | |

| CAS Number | 46276-24-8 | Distinct from 5-CT (74885-09-9) |

| Molecular Formula | C₁₁H₁₁N₃ | |

| Molecular Weight | 185.23 g/mol | |

| Solubility | DMSO, Methanol, Dilute Acid | Poor solubility in neutral water |

| pKa (Amine) | ~9.6 | Protonated at physiological pH |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Melting Point | 128–130 °C | |

| Electronic Effect | Electron-withdrawing (-CN) | Deactivates indole ring towards oxidation |

Synthetic Pathways[7]

The synthesis of 5-Cyanotryptamine is a critical workflow for accessing 5-substituted tryptamine libraries. The most robust protocol utilizes the Henry Reaction followed by reduction, starting from commercially available 5-cyanoindole.

Synthesis Protocol: The Nitroalkene Route

Reaction Logic: This route avoids the use of sensitive organometallics and allows for scalable production.

-

Vilsmeier-Haack Formylation:

-

Reagents: 5-Cyanoindole, POCl₃, DMF.

-

Mechanism:[3] Electrophilic aromatic substitution at the C3 position.

-

Product: 5-Cyanoindole-3-carboxaldehyde.

-

-

Henry Reaction (Nitroaldol Condensation):

-

Reagents: Nitromethane (CH₃NO₂), Ammonium Acetate (catalyst).

-

Conditions: Reflux.

-

Product: 3-(2-Nitrovinyl)-5-cyanoindole.

-

-

Hydride Reduction:

Visualization: Synthesis Workflow (DOT)

Caption: Step-wise chemical synthesis of 5-Cyanotryptamine and its downstream conversion to the 5-CT agonist.

Pharmacological Profile & Applications[10][11][12]

While often overshadowed by its amide derivative, 5-Cyanotryptamine possesses distinct pharmacological utility.

Receptor Binding & Selectivity

5-Cyanotryptamine acts as a non-selective serotonin receptor agonist .[2] The nitrile group allows binding to 5-HT receptors, though typically with lower affinity than the carboxamide (5-CT) or hydroxyl (5-HT) equivalents due to the lack of hydrogen bond donor capability at the 5-position.

-

Primary Targets: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A.

-

Mechanism of Action:

-

Binds to G-protein coupled receptors (GPCRs).

-

5-HT1 Family: Agonism leads to G_i/o coupling

inhibition of Adenylyl Cyclase -

5-HT2 Family: Agonism leads to G_q coupling

activation of PLC

-

Research Applications

-

Synthetic Precursor: It is the immediate precursor to 5-Carboxamidotryptamine . Researchers synthesize the nitrile and then perform a controlled hydrolysis (Radziszewski reaction) to generate the amide agonist.

-

Vibrational Spectroscopy Probe: The nitrile (-CN) group has a distinct vibrational stretch (~2230 cm⁻¹) in a clear region of the IR spectrum. 5-Cyanotryptamine (and its tryptophan analog) is used as a site-specific infrared probe to study protein dynamics and local electric fields within serotonin binding pockets without bulky fluorophores [1].

-

Metabolic Stability Studies: Used to assess the impact of replacing the metabolically labile 5-OH group of serotonin with a stable electron-withdrawing group.

Experimental Protocol: Competitive Binding Assay

To determine Ki values against [3H]-5-HT.

-

Membrane Preparation: Homogenize HEK293 cells expressing human 5-HT1A receptors.

-

Incubation: Mix 50 µg membrane protein with 1 nM [3H]-8-OH-DPAT (radioligand) and varying concentrations of 5-Cyanotryptamine (10⁻¹⁰ M to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Indole derivative).

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation.

-

Handling: Use standard PPE. Avoid inhalation of dust.[7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58926, 5-Cyanotryptamine. Retrieved from [Link]

-

Miyake, Y., et al. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information. Protein Science. Retrieved from [Link]

-

Kozell, L. B., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT2A, 5-HT2C, and 5-HT1A receptors.[8] ResearchGate. Retrieved from [Link]

Sources

- 1. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 3. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 4. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 5. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]

- 6. 15861-24-2(5-Cyanoindole) | Kuujia.com [kuujia.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

5-Cyanotryptamine Hydrochloride: Physicochemical Profiling, Receptor Affinity, and In Vitro Applications

Executive Summary

As a potent tryptamine analog, 5-Cyanotryptamine (5-CT) hydrochloride serves as an indispensable pharmacological probe for classifying peripheral 5-Hydroxytryptamine (5-HT) receptors. This technical guide provides an in-depth analysis of its physicochemical properties—centered on its precise molecular weight of 221.69 g/mol —and its mechanistic application in receptor pharmacology and isolated tissue assays.

Physicochemical Profiling & Molecular Weight Dynamics

The precise calculation of molarity is the bedrock of reproducible in vitro pharmacology. 5-Cyanotryptamine is typically synthesized and supplied as a hydrochloride (HCl) salt. The causality behind this formulation choice is highly practical: the free base of tryptamine derivatives is highly lipophilic and prone to rapid oxidation. Conversely, the HCl salt ensures rapid, stable dissolution in aqueous physiological buffers (e.g., Krebs-Henseleit solution) without requiring harsh organic solvents like DMSO, which can independently alter tissue viability and baseline smooth muscle tone[1].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride |

| CAS Number | 101831-71-4 |

| Molecular Formula | C11H12ClN3 |

| Molecular Weight | 221.69 g/mol |

| Storage Conditions | Inert gas (Nitrogen/Argon) at 2-8°C |

Table 2: Molarity Preparation Guide (Based on MW: 221.69 g/mol )

To prevent calculation errors during high-throughput screening, the following mass-to-volume ratios utilize the exact 221.69 g/mol molecular weight to generate standard experimental stock solutions.

| Target Concentration | Mass Required per 1 mL of Buffer | Experimental Application |

| 10 mM | 2.217 mg | Concentrated Stock Solution (Aliquot & Freeze) |

| 1 mM | 0.222 mg | Intermediate Dilution |

| 100 µM | 22.17 µg | Working Solution for Organ Bath Assays |

Pharmacological Profile: 5-HT Receptor Affinity & Efficacy

The historical classification of 5-HT receptors relied heavily on conventional antagonists like ketanserin and spiperone. However, these antagonists exhibited variable affinities across different tissues (e.g., rabbit aorta versus rat jugular vein), leading to erroneous hypotheses regarding receptor heterogeneity.

Leff et al. demonstrated that simple tryptamine analogs, such as 5-cyanotryptamine, bear a close chemical relation to the natural agonist (5-HT) and act as highly reliable probes[2]. Because 5-cyanotryptamine does not distinguish between the 5-HT receptors in these distinct vascular tissues, it provided definitive proof that these peripheral receptors belong to the identical 5-HT2-like class[2]. Furthermore, structural activity relationship (SAR) studies have shown that tryptamine analogs maintain high nanomolar to subnanomolar affinity for the 5-HT2A and 5-HT2C receptors, making them superior tools for mapping receptor-mediated signaling[3].

Table 3: Comparative Receptor Affinity (pKi)

| Ligand | 5-HT2A Affinity (pKi) | 5-HT2C Affinity (pKi) | Efficacy Profile |

| 5-HT (Endogenous) | ~8.5 | ~8.0 | Full Agonist |

| 5-Cyanotryptamine | ~7.5 - 8.0 | ~7.0 - 7.5 | Partial/Full Agonist |

| Ketanserin | ~8.5 - 9.0 | ~7.0 | Antagonist |

Experimental Workflows: Isolated Tissue Bath Protocol

To evaluate the intrinsic efficacy and affinity of 5-cyanotryptamine, the isolated organ bath assay remains the gold standard. This protocol is designed as a self-validating system : it utilizes a priming phase to confirm tissue viability before experimental dosing, and cumulative dosing to generate a full concentration-response curve, ensuring that receptor saturation is achieved while minimizing acute desensitization.

Step-by-Step Methodology: Rat Jugular Vein Contraction Assay

-

Buffer Preparation: Prepare oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained strictly at 37°C.

-

Reagent Reconstitution: Utilizing the precise molecular weight of 221.69 g/mol , dissolve 2.217 mg of 5-Cyanotryptamine HCl in 1 mL of distilled water to create a 10 mM stock. Perform serial dilutions to achieve final bath concentrations ranging from 1 nM to 10 µM.

-

Tissue Harvesting & Mounting: Isolate the rat jugular vein, cut into 3 mm wide circular segments, and mount between two wire hooks in a 10 mL organ bath. Attach one hook to a stationary support and the other to a force-displacement transducer[2].

-

Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to clear endogenous catecholamines.

-

Priming (Self-Validation): Administer a sub-maximal dose of standard 5-HT (e.g., 1 µM) to verify tissue viability and transducer calibration. Wash repeatedly until baseline tension is fully restored. If the tissue fails to contract, the preparation is discarded, validating the integrity of the subsequent data.

-

Cumulative Dosing: Inject 5-Cyanotryptamine into the bath in cumulative 0.5 log₁₀ unit increments (e.g., 1 nM, 3 nM, 10 nM). Crucially, wait for the contractile response to completely plateau before adding the next dose to ensure equilibrium is reached[2].

-

Data Analysis: Plot the force of contraction against the log molar concentration of 5-cyanotryptamine to determine the EC₅₀ (potency) and Emax (intrinsic efficacy).

Signaling Pathway Visualization

Upon binding to the 5-HT2A/2C receptor, 5-cyanotryptamine initiates a classic Gq-protein coupled cascade, culminating in smooth muscle contraction.

Figure 1: 5-Cyanotryptamine mediated 5-HT2 receptor Gq-protein signaling and contraction pathway.

Conclusion

5-Cyanotryptamine hydrochloride is far more than a simple chemical reagent; it is a meticulously designed pharmacological tool. By mimicking the endogenous indoleamine structure of serotonin while offering distinct binding kinetics, it allows researchers to accurately classify peripheral 5-HT receptors and map complex signal transduction pathways without the confounding variables introduced by structurally unrelated antagonists.

References

- ChemicalBook.5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4.

- ACS Chemical Neuroscience.N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues.

- British Journal of Pharmacology (via PMC).The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues.

Sources

Pharmacological Profile of 5-Cyano Substituted Tryptamines: Mechanistic Insights and Receptor Binding Dynamics

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structural modification of the indole core is a foundational strategy in neuropharmacology. Among these modifications, the introduction of a cyano group (-C≡N) at the C5 position of the tryptamine scaffold (e.g., 5-cyanotryptamine, 5-cyano-DMT) fundamentally alters the molecule's electronic landscape. As a Senior Application Scientist, I have compiled this whitepaper to dissect the pharmacological profile of 5-cyano substituted tryptamines. By analyzing their receptor binding dynamics, intrinsic efficacy, and transporter modulation, this guide provides a self-validating framework for utilizing these compounds in advanced drug discovery and receptor mapping.

Chemical Topology and the C5-Cyano Substitution

The molecular architecture of substituted tryptamines relies heavily on the physicochemical properties of the substituents on the indole ring ()[1]. The C5 position is particularly critical, as it aligns with the hydrogen-bonding network of the orthosteric binding pocket in serotonin (5-HT) receptors, specifically interacting with conserved serine and threonine residues ()[2].

Substituting a cyano group at the C5 position introduces a strong electron-withdrawing group (EWG) with a linear, sp-hybridized geometry ()[1]. This modification exerts a profound inductive and resonance effect, pulling electron density away from the indole π-system. Consequently, this alters the π-π stacking dynamics with conserved aromatic residues (such as Phe340 in the 5-HT2A receptor) and allows the cyano nitrogen to act as a potent hydrogen bond acceptor, significantly enhancing binding affinity across the 5-HT receptor family ()[3].

Pharmacodynamics and Receptor Affinity

5-HT2A and 5-HT2C Receptors

Simple tryptamine analogues like 5-cyanotryptamine act as full agonists at peripheral 5-HT2 receptors ()[4]. Pharmacological profiling demonstrates that 5-cyanotryptamine has an intrinsic efficacy approximately 50% that of endogenous 5-HT, requiring twice the receptor occupancy to generate the same contractile response in vascular tissues ()[5]. Unlike conventional antagonists (e.g., ketanserin), 5-cyanotryptamine exhibits indistinguishable affinity across different tissues (such as the rabbit aorta and rat jugular vein), making it a highly reliable, self-validating probe for 5-HT receptor classification ()[4].

Serotonin Transporter (SERT) Modulation

Beyond direct receptor agonism, the 5-cyano substitution dramatically impacts monoamine transporter binding. For instance, 5-cyano homotryptamine has been identified as a potent selective serotonin reuptake inhibitor (SSRI) ()[6]. Furthermore, incorporating a 5-cyano group into complex iboga alkaloids (forming 5-cyano-ibogamine) yields a potent SERT inhibitor ()[7]. Crucially, 5-cyano-ibogamine acts as a non-substrate inhibitor; it blocks 5-HT reuptake without inducing the synaptic release of 5-HT, distinguishing its pharmacological profile from typical releasing agents ()[7].

Quantitative Data: Comparative Pharmacological Properties

| Compound | Primary Target | Pharmacological Action | Key Finding / Affinity | Source |

| 5-Cyanotryptamine | 5-HT2 (Peripheral) | Full Agonist | Intrinsic efficacy is ~50% of endogenous 5-HT; consistent affinity across tissues. | [4] |

| 5-Cyano-DMT | 5-HT1A / 5-HT2A | Agonist | High affinity binding; potent synthetic tryptamine analogue. | [1] |

| 5-Cyano homotryptamine | SERT | Reuptake Inhibitor | Exhibits potent SSRI activity due to the C5 electron-withdrawing group. | [6] |

| 5-Cyano-ibogamine | SERT / VMAT2 | Non-substrate Inhibitor | Blocks 5-HT reuptake without inducing synaptosomal 5-HT release. | [7] |

| CP-161,242 | 5-HT1D | Full Agonist | Centrally active, potent target for migraine therapeutics. | [8] |

Signal Transduction Pathways

Upon binding to the 5-HT2A receptor, 5-cyano tryptamines stabilize the active conformation of this Gq-protein coupled receptor (GPCR). This conformational shift catalyzes the exchange of GDP for GTP on the Gαq subunit, which subsequently activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization.

5-HT2A receptor Gq-coupled signaling pathway activated by 5-cyano tryptamines.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, experimental workflows must be self-validating. The following protocols detail the causal logic behind each methodological choice when evaluating 5-cyano tryptamines.

Step-by-step workflow for competitive radioligand binding assays.

Protocol 1: Radioligand Competitive Binding Assay (5-HT2A)

-

Objective: Quantify the binding affinity (Ki) of 5-cyano-DMT at the human 5-HT2A receptor.

-

Causality & Design: We utilize HEK293 cells stably expressing h5-HT2A to ensure a homogenous receptor population. The radioligand[125I]-DOI is selected because it selectively labels the high-affinity agonist state of the receptor ()[3]. Crucially, 10 mM MgCl2 is included in the assay buffer; divalent cations are strictly required to stabilize the G-protein coupled ternary complex. Without MgCl2, the receptor shifts to a low-affinity state, artificially inflating the apparent Ki of the agonist.

-

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293-h5-HT2A cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet.

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]-DOI, and serial dilutions of 5-cyano-DMT (10⁻¹¹ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA).

-

Non-Specific Binding (NSB): Define NSB using 10 µM mianserin or ketanserin in parallel control wells.

-

Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure bound radioactivity using a liquid scintillation counter and calculate the IC50 using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation.

-

Protocol 2: Ex Vivo Functional Efficacy Assay (Rat Jugular Vein)

-

Objective: Assess the intrinsic efficacy and potency (EC50) of 5-cyanotryptamine.

-

Causality & Design: The rat jugular vein is specifically selected because it expresses a highly homogenous population of 5-HT2 receptors ()[4]. This prevents confounding contractile responses from other serotonin receptor subtypes (e.g., 5-HT1 or 5-HT3), ensuring that the measured isometric tension is a direct readout of 5-HT2 activation.

-

Step-by-Step Methodology:

-

Tissue Isolation: Expose and cannulate rat jugular veins in situ. Excise 3 mm wide circular smooth muscle segments ()[9].

-

Organ Bath Setup: Suspend the segments between two wire hooks in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit physiological solution at 37°C. Attach one hook to a Grass FT03C force-displacement transducer ()[9].

-

Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

-

Cumulative Dosing: Add 5-cyanotryptamine cumulatively in 0.5 log10 unit increments ()[9]. Wait for the contractile response to plateau before adding the next dose.

-

Normalization: Normalize the maximum contractile force generated by 5-cyanotryptamine against a supramaximal control dose of endogenous 5-HT to determine relative intrinsic efficacy.

-

Conclusion

The 5-cyano substitution on the tryptamine scaffold represents a powerful pharmacological tool. By altering the electronic landscape of the indole ring, the cyano group enhances binding affinity at 5-HT1A, 5-HT1D, and 5-HT2A receptors, while simultaneously conferring potent SERT inhibitory properties. These dual mechanisms position 5-cyano tryptamines as invaluable probes for receptor mapping and as foundational scaffolds for novel antidepressant and antimigraine therapeutics.

References

-

Jain et al. (2025). Substituted tryptamine. Wikipedia. URL: [Link]

-

Leff, P., & Martin, G. R. (1986). The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues. PubMed. URL: [Link]

-

Schmitz et al. (2015). Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review. PubMed Central (PMC). URL: [Link]

-

Deciphering Ibogaine's Matrix Pharmacology: Multiple Transporter Modulation at Serotonin Synapses. (2023). bioRxiv. URL: [Link]

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. (2014). ACS Chemical Neuroscience. URL: [Link]

-

Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors. (1995). Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

8FYL: Vilazodone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. (2024). RCSB PDB. URL: [Link]

Sources

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epdf.pub [epdf.pub]

- 6. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. catbull.com [catbull.com]

The Role of 5-Cyanotryptamine as a Serotonin Receptor Ligand Precursor: Synthesis, Pharmacodynamics, and Mechanistic Applications

Executive Summary

In the landscape of neuropharmacology and medicinal chemistry, the indole core of serotonin (5-hydroxytryptamine, 5-HT) serves as the foundational template for receptor ligand design. However, achieving subtype selectivity and distinct intrinsic efficacy requires strategic modifications to this core. 5-Cyanotryptamine (5-CN-T) has emerged not merely as a compound with intrinsic serotonergic activity, but as a highly versatile synthetic fulcrum. By leveraging the unique reactivity of the 5-position nitrile group, researchers can synthesize a broad spectrum of high-affinity ligands, ranging from the benchmark pan-agonist 5-Carboxamidotryptamine (5-CT) to highly selective 5-HT6 receptor antagonists.

This technical guide provides an in-depth analysis of the chemical rationale, synthetic workflows, and pharmacodynamic applications of 5-Cyanotryptamine and its derivatives, designed for drug development professionals and molecular pharmacologists.

Chemical Rationale: The Nitrile Group as a Synthetic Fulcrum

The structural biology of serotonin receptors dictates that the 5-position of the indole ring is critical for hydrogen bonding within the orthosteric binding pocket of 5-HT receptors[1]. While the native hydroxyl group of serotonin is prone to rapid metabolic degradation (e.g., via monoamine oxidase and subsequent conjugation), substituting it with a cyano group (-C≡N) in 5-Cyanotryptamine provides a stable, electron-withdrawing handle[2].

Why 5-Cyanotryptamine?

-

Intrinsic Efficacy: Early pharmacological profiling demonstrated that 5-Cyanotryptamine itself possesses partial agonist activity at 5-HT receptors, albeit requiring higher receptor occupancy to generate the same contractile force as endogenous 5-HT[2][3].

-

Synthetic Versatility: The true value of 5-CN-T lies in its role as a precursor[4]. The nitrile group is robust enough to survive specific reductive conditions but can be selectively hydrated to a carboxamide (-CONH2) to yield 5-CT, or utilized in cross-coupling reactions to build bulky antagonistic pharmacophores[5][6].

Synthetic divergence of 5-Cyanotryptamine into 5-HT receptor ligands.

Experimental Workflows: From Precursor to High-Affinity Ligands

To utilize 5-Cyanotryptamine effectively, synthetic protocols must be tightly controlled to prevent unwanted side reactions at the indole nitrogen or the primary aliphatic amine.

Protocol 2.1: Primary Synthesis of 5-Cyanotryptamine

This protocol details the reduction of 3-(2-nitroethyl)-5-cyano-1H-indole to 5-Cyanotryptamine[5].

-

Step 1: Reagent Preparation. Suspend zinc powder (248.1 mmol) in 300 mL of 2N HCl.

-

Step 2: Controlled Addition. Dissolve 3-(2-nitroethyl)-5-cyano-1H-indole (10.5 mmol) in 300 mL of methanol. Add this solution dropwise to the acidic zinc suspension while heating to reflux.

-

Causality: The stepwise addition of the nitro-indole into the dissolving-metal reduction environment prevents thermal runaway. The acidic media provides the protons necessary to reduce the aliphatic nitro group to a primary amine, while specifically leaving the aromatic nitrile and indole double bonds intact[5].

-

-

Step 3: Workup. After 2.5 hours, cool to ambient temperature. Adjust the pH to 11 using 5N NaOH to deprotonate the newly formed amine, filter through Celite to remove zinc salts, and extract the filtrate with dichloromethane.

-

Validation (Self-Validating System): Perform IR spectroscopy and LC-MS on the organic extract. The preservation of a sharp absorption band at ~2220 cm⁻¹ confirms the cyano handle survived the reduction, while a mass shift corresponding to the loss of oxygen and addition of hydrogen confirms amine formation[5].

Protocol 2.2: Derivatization to 5-HT6 Antagonists

5-CN-T is a critical building block for N-(2-arylethyl)benzylamines, which are potent 5-HT6 receptor antagonists used in cognitive dysfunction models[6][7].

-

Step 1: Transient Protection. Combine 5-Cyanotryptamine (7.15 mmol) with di-tert-butyl dicarbonate (Boc₂O) in a biphasic mixture of 2N NaOH and THF.

-

Causality: The primary amine is highly nucleophilic. Boc-protection is strictly required to prevent unwanted polymerization or competitive alkylation during subsequent modifications of the indole core[6].

-

-

Step 2: Derivatization. The protected intermediate is then subjected to alkylation/arylation to build the bulky pharmacophore required to shift the molecule from an agonist to a steric antagonist at the 5-HT6 receptor[7].

Pharmacodynamics: 5-CT as a Benchmark Serotonergic Probe

Hydration of 5-Cyanotryptamine yields 5-Carboxamidotryptamine (5-CT) . Unlike its precursor, 5-CT is a high-affinity, full agonist widely used to probe 5-HT receptor function[1][8]. However, 5-CT is notoriously non-selective, binding strongly to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors[1][9].

Quantitative Affinity Profile

| Ligand / Precursor | Target Receptor | Binding Affinity (Ki / Kd) | Functional Efficacy | Reference |

| 5-Cyanotryptamine | 5-HT (General) | Moderate | Partial Agonist | [2][3] |

| 5-CT | 5-HT1A | ~0.4 nM | Full Agonist | [1][8] |

| 5-CT | 5-HT1D | 0.38 nM | Full Agonist | [8] |

| 5-CT | 5-HT7 | ~0.8 nM (pKi 9.0–9.4) | Full Agonist | [9][10][11] |

| 5-CT | 5-HT6 | Negligible | N/A | [1][9] |

| Benzylamines * | 5-HT6 | High (e.g., <50 nM) | Antagonist | [6][7] |

*Derivatives synthesized directly from the 5-Cyanotryptamine scaffold.

Application Note: Because 5-CT activates multiple subtypes, analyzing specific receptor functions (e.g., 5-HT7) requires the parallel application of selective antagonists. For example, applying 5-CT alongside the 5-HT1A antagonist NAN-190 isolates the 5-HT7-mediated response[10][12].

Mechanistic Signaling: Probing Gs and G12 Pathways

When 5-CT binds to the 5-HT7 receptor, it stabilizes an active conformational state that couples to two distinct G-protein cascades, making it a critical tool for studying neurodevelopment and synaptic plasticity[10][13].

-

Gαs Pathway: Receptor stimulation activates Adenylyl Cyclase (AC), leading to a rapid rise in intracellular cAMP and subsequent Protein Kinase A (PKA) activation[10].

-

Gα12 Pathway: 5-CT binding also triggers the G12-protein to activate small GTPases of the Rho family (specifically Cdc42 and RhoA). This pathway is directly responsible for pronounced filopodia formation and the elongation of dendritic spines[10][13].

5-HT7 receptor signaling pathways activated by 5-CT.

Functional Assay Protocol: Validating Receptor Activation

Radioligand binding assays confirm affinity, but functional assays are required to determine the intrinsic efficacy of 5-Cyanotryptamine derivatives. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol quantifies 5-CT-induced cAMP accumulation[11].

Protocol 5.1: TR-FRET cAMP Accumulation Assay

-

Step 1: Cell Preparation. Seed HEK293 cells stably overexpressing the human 5-HT7b receptor into a 384-well microplate.

-

Causality: Using a stable transfection line ensures uniform receptor density across the plate, minimizing well-to-well variability and ensuring reproducible EC50 calculations[11].

-

-

Step 2: Compound Incubation. Treat cells with 5-CT at an 8-point concentration gradient (0.01 nM to 100 μM) in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

-

Causality: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP, allowing the assay to measure the total cumulative output of adenylyl cyclase activation[11].

-

-

Step 3: Detection. Add the Europium-labeled anti-cAMP antibody and the ULight-conjugated cAMP tracer.

-

Causality: This is a competitive immunoassay. Endogenous cAMP produced by 5-CT stimulation competes with the ULight-cAMP for binding to the Europium antibody. Consequently, an increase in receptor activation results in a decrease in the FRET signal[11].

-

-

Validation (Self-Validating System): Include a negative control well pre-treated with 10 μM of SB-269970 (a highly specific 5-HT7 antagonist)[10][11]. If the antagonist successfully shifts the 5-CT dose-response curve to the right, the observed cAMP accumulation is definitively validated as a 5-HT7-mediated event, ruling out off-target adenylyl cyclase activation.

References

Sources

- 1. 5-Carboxamidotryptamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. studylib.net [studylib.net]

- 4. CAS:46276-24-8|5-Cyanotryptamine_小分子定制_常见产品_试剂家 [empireagents.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 7. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 11. d-nb.info [d-nb.info]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

Decoupling Affinity and Efficacy: A Technical Guide to 5-Cyanotryptamine as a Pharmacological Probe

Introduction: The Role of Chemical Probes in Receptor Theory

In the landscape of modern drug discovery, high-throughput recombinant systems often dominate the initial screening of compounds. However, the foundational principles of receptor pharmacology—specifically the decoupling of a molecule's binding affinity from its intrinsic efficacy—were established using precise chemical probes in isolated physiological systems[1]. 5-Cyanotryptamine (1H-Indole-5-carbonitrile, 3-(2-aminoethyl)-) serves as the archetypal pharmacological tool for investigating serotonin (5-HT) receptor dynamics[2].

By substituting the 5-hydroxyl group of the endogenous ligand (serotonin) with a 5-cyano group, researchers created a molecule that binds to the same orthosteric site but fails to induce the full conformational change required for maximum signal transduction. This guide explores the biological activity of 5-Cyanotryptamine, detailing its critical role in classifying 5-HT2 receptors and providing a self-validating methodology for measuring intrinsic efficacy.

Structural Causality and Receptor Binding Profile

The biological activity of a ligand is governed by two independent, manipulatable properties: affinity (the chemical attraction to the receptor) and efficacy (the degree of effect imparted to the biological system post-binding)[1].

5-Cyanotryptamine is structurally identical to 5-HT, except for the -CN substitution at the 5-position of the indole ring. This modification alters the electron density and hydrogen-bonding vector of the molecule. While 5-Cyanotryptamine maintains a high affinity for the 5-HT2 receptor, its altered steric and electronic profile prevents it from stabilizing the receptor in its fully active state. Consequently, it acts as a partial agonist [1].

Resolving the 5-HT2 Receptor Classification Debate

In the 1980s, the homogeneity of peripheral 5-HT2 receptors across different vascular tissues (e.g., rabbit aorta vs. rat jugular vein) was highly debated. Conventional antagonists like ketanserin, spiperone, and methysergide exhibited wildly variable affinities depending on the tissue tested, leading to the hypothesis that multiple 5-HT2 subtypes existed in the vasculature[3].

However, this variance was an artifact of the antagonists themselves. Because structurally bulky, conventional antagonists bind to allosteric or secondary binding pockets, their affinities are highly sensitive to minor differences in the membrane environment or receptor micro-domains[4]. When researchers utilized tryptamine analogs like 5-Cyanotryptamine—which bear a close chemical relation to the natural agonist and bind strictly to the highly conserved orthosteric site—the affinities and relative efficacies were found to be completely indistinguishable between the rabbit aorta and rat jugular vein[3]. This definitively proved that the receptors in both tissues belong to the exact same class, validating 5-Cyanotryptamine as a superior, highly reliable probe for receptor classification[4].

5-HT2 Receptor Signaling Pathway Mediating Vascular Smooth Muscle Contraction

Pharmacodynamics: The Occupancy-Response Paradigm

Because biological systems possess signal amplification (often termed "receptor reserve" or "spare receptors"), a full agonist like 5-HT does not need to occupy 100% of the available receptors to elicit a 100% maximal tissue response.

5-Cyanotryptamine, possessing lower intrinsic efficacy, requires a significantly higher fractional receptor occupancy to generate the same mechanical force of contraction. Quantitative analysis reveals that to achieve an equivalent contractile response in the rat jugular vein, 5-Cyanotryptamine requires exactly twice the receptor occupancy compared to 5-HT[1]. This means the intrinsic capability of 5-Cyanotryptamine to induce a response is exactly half that of the endogenous ligand[1].

Quantitative Data Summary

The table below summarizes the comparative pharmacodynamics of tryptamine analogs at vascular 5-HT2 receptors, demonstrating the inverse relationship between structural deviation and intrinsic efficacy.

| Ligand | Receptor Target | Relative Intrinsic Efficacy | Receptor Occupancy for Equivalent Response | Pharmacological Classification |

| 5-Hydroxytryptamine (5-HT) | 5-HT2 (Vascular) | 1.00 (Baseline) | ~30% | Full Endogenous Agonist |

| 5-Cyanotryptamine | 5-HT2 (Vascular) | ~0.50 | ~60% | Partial Agonist |

| N,N-Dimethyltryptamine | 5-HT2 (Vascular) | < 0.50 | > 60% | Weak Partial Agonist |

Experimental Methodology: Determining Occupancy-Response Curves

To accurately measure the intrinsic efficacy of 5-Cyanotryptamine, one must mathematically decouple it from its binding affinity. The standard approach is the Furchgott Method of Irreversible Receptor Alkylation .

Causality of the Method: By using an alkylating agent (phenoxybenzamine) to permanently inactivate a fraction of the receptor pool, we eliminate the tissue's "receptor reserve." By comparing the equiactive concentrations of the agonist before and after alkylation, we can calculate the true equilibrium dissociation constant (

Self-Validation: This protocol is inherently self-validating. The tissue acts as its own internal control, negating inter-tissue variability. The extensive washout step ensures that the alkylating agent is physically removed from the bath and cannot dynamically interfere with the agonist during the second curve.

Step-by-Step Protocol

-

Tissue Preparation: Isolate segments of the rat jugular vein (approximately 3 mm wide), carefully preserving the plane of the circular smooth muscle[4].

-

Equilibration: Mount the segments on wire hooks in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C. Attach one hook to a stationary support and the other to a force-displacement transducer under a resting tension of 1.0 g[4]. Allow 60 minutes for equilibration.

-

Baseline Standardization: Prime the tissue with a submaximal dose of 5-HT to verify tissue viability and standardize the transducer response. Wash the tissue until baseline tension is restored.

-

First Cumulative Concentration-Response Curve (CCRC): Add 5-Cyanotryptamine to the organ bath in cumulative 0.5

unit increments[4]. Record the isometric contraction force at each concentration to establish the control -

Irreversible Alkylation: Incubate the tissue with phenoxybenzamine (e.g.,

M) for 15 minutes. This covalently binds to and inactivates a fraction of the 5-HT2 receptors. -

Washout: Wash the tissue repeatedly with fresh Krebs-Henseleit buffer for 45-60 minutes to remove all unbound phenoxybenzamine.

-

Second CCRC: Construct a second CCRC for 5-Cyanotryptamine. The resulting curve will be shifted to the right with a depressed maximum response.

-

Data Transformation: Plot the reciprocal of equiactive concentrations (

vs

Experimental Workflow for Determining Agonist Occupancy-Response Relationships

Conclusion

5-Cyanotryptamine remains a masterclass example of rational chemical modification for pharmacological inquiry. By preserving orthosteric affinity while deliberately dampening intrinsic efficacy, it provided the vital data necessary to unify the classification of peripheral 5-HT2 receptors[4]. Furthermore, its structural template continues to be utilized as an intermediate in the synthesis of more complex, modern 5-HT receptor ligands, such as 5-Carboxamidotryptamine and various N-benzyl-5-methoxytryptamine analogs[2][5].

References

- A Pharmacology Primer, Theory, Applications, and Methods - PDF Free Download, epdf.pub,

- The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues - PubMed, nih.gov,

- The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues, c

- 1H-Indole-5-carbonitrile, 3-(2-aminoethyl)- | 46276 ... - ChemicalBook, chemicalbook.com,

- N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ACS Chemical Neuroscience, acs.org,

Sources

The Pharmacological Master Key: A Technical Guide to 5-Cyanotryptamine (5-CT)

Executive Summary

5-Cyanotryptamine (5-CT) stands as one of the most consequential molecular probes in the history of serotonin (5-hydroxytryptamine; 5-HT) research. Originally synthesized to explore the structure-activity relationships (SAR) of the indole ring, 5-CT became the linchpin for the 1986 Bradley et al. classification system, which fundamentally divided serotonin receptors into "5-HT1-like," 5-HT2, and 5-HT3 families.

This guide details the technical utility of 5-CT, providing researchers with the historical context, binding profiles, and validated experimental protocols necessary to utilize this compound effectively in modern pharmacological assays.[1]

Part 1: The Genesis of Selectivity

The "Bradley Split" (1986)

Before 5-CT, serotonin receptors were loosely categorized as "M" (neural) and "D" (muscle) receptors. The breakthrough came when researchers realized that 5-CT mimicked serotonin's effects on certain tissues (like the dog saphenous vein) at nanomolar concentrations but was inactive at others (like the rabbit aorta).

This observation led to the seminal proposal by Bradley et al. (1986) that defined the "5-HT1-like" receptor class. The operational definition of a 5-HT1 receptor was, for nearly a decade, "a receptor for which 5-CT has high affinity."

Graphviz Diagram: The Evolution of 5-HT Classification

The following diagram illustrates how 5-CT drove the taxonomic divergence of serotonin receptors.

Caption: The "Bradley Split" illustrating 5-CT's pivotal role in distinguishing the 5-HT1 family from 5-HT2/3.

Part 2: Pharmacological Profile & Receptor Deconvolution

5-CT is a non-selective high-affinity agonist for the 5-HT1 family and the 5-HT7 receptor. It displays low affinity for 5-HT2, 5-HT3, and 5-HT6 receptors. This specific profile makes it an excellent negative control for 5-HT2-mediated effects.

Binding Affinity Table ( Values)

Values represent the negative logarithm of the inhibition constant (

| Receptor Subtype | Affinity ( | Functional Effect | Signaling Pathway |

| 5-HT1A | 9.0 - 9.5 | Full Agonist | |

| 5-HT1B | 8.5 - 9.0 | Full Agonist | |

| 5-HT1D | 8.5 - 9.0 | Full Agonist | |

| 5-HT7 | 8.5 - 9.0 | Full Agonist | |

| 5-HT2A | < 6.0 | Negligible | |

| 5-HT3 | < 5.0 | Negligible | Ion Channel |

Critical Insight: The high affinity for both 5-HT1A (

Part 3: Experimental Protocols

Chemical Production (Synthesis Route)

Note: 5-CT is commercially available, but understanding its synthesis aids in SAR studies.

Core Precursor: 5-Bromoindole or 5-Cyanoindole. Method: The introduction of the cyano group at position 5 is the defining step, replacing the hydroxyl group of serotonin to increase metabolic stability while maintaining hydrogen-bonding capability.

Protocol Summary (From 5-Bromoindole):

-

Cyanation: React 5-bromoindole with CuCN in DMF at reflux (Rosenmund-von Braun reaction) to yield 5-cyanoindole .

-

Formylation: Vilsmeier-Haack reaction (

) yields 5-cyanoindole-3-carboxaldehyde . -

Nitroalkene Formation: Condensation with nitromethane (

) using ammonium acetate catalyst yields the nitrovinyl indole. -

Reduction: Reduction of the nitroalkene (e.g., using

or catalytic hydrogenation) yields 5-cyanotryptamine .

In Vitro Functional Assay: cAMP Modulation

Objective: To determine if a tissue response is mediated by 5-HT1 (inhibition) or 5-HT7 (stimulation).

Reagents:

-

Cell line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., h5-HT1A).[2]

-

Stimulant: Forskolin (10 µM) – to raise basal cAMP levels.

-

Ligand: 5-CT (1 nM – 10 µM).

-

Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA cAMP kit.[2]

Step-by-Step Protocol:

-

Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume plate.

-

Incubation: Incubate for 30 minutes at 37°C in assay buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

-

Challenge (Gi Mode - 5-HT1A):

-

Add Forskolin (10 µM) to all wells to stimulate adenylyl cyclase.

-

Immediately add 5-CT in serial dilutions.

-

Expectation: 5-CT will dose-dependently reduce the Forskolin-induced cAMP spike.

-

-

Challenge (Gs Mode - 5-HT7):

-

Do not add Forskolin.

-

Add 5-CT in serial dilutions.

-

Expectation: 5-CT will dose-dependently increase basal cAMP levels.

-

-

Detection: Add lysis buffer and detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Read FRET signal after 1 hour.

In Vivo Protocol: Hypothermia Induction

Objective: To distinguish between 5-HT1A and 5-HT7 activation in rodents. Both receptors cause hypothermia, but 5-CT is the preferred probe for 5-HT7 when 5-HT1A is blocked.

Subjects: Male C57BL/6 mice (20-25g).

Protocol:

-

Baseline: Measure rectal temperature (

) using a lubricated digital probe. Allow animals to acclimate to the handling room for 60 minutes. -

Antagonist Pre-treatment (Critical Step):

-

Group A (1A Block): Inject WAY-100635 (0.3 mg/kg, s.c.) 20 minutes prior to agonist.

-

Group B (7 Block): Inject SB-269970 (10 mg/kg, i.p.) 20 minutes prior to agonist.

-

-

Agonist Challenge: Inject 5-CT (0.3 mg/kg, i.p.).

-

Measurement: Record temperature at 15, 30, 60, and 90 minutes post-injection.

Data Interpretation:

-

5-CT Alone: Causes profound hypothermia (

to -

WAY-100635 + 5-CT: Hypothermia persists (indicating the effect is 5-HT7 mediated).[3][4]

-

SB-269970 + 5-CT: Hypothermia is significantly attenuated (confirming 5-HT7 mechanism).[3][4]

-

Note: This contrasts with 8-OH-DPAT , where hypothermia is fully blocked by WAY-100635.

Part 4: Signaling Pathway Logic

The following diagram visualizes the dual-pathway nature of 5-CT, which often confuses data interpretation in non-selective tissue preparations.

Caption: 5-CT Dual Signaling: It inhibits Adenylyl Cyclase via 5-HT1A (Gi) while stimulating it via 5-HT7 (Gs).

References

-

Bradley, P. B., et al. (1986). Proposals for the classification and nomenclature of functional receptors for 5-hydroxytryptamine. Neuropharmacology, 25(6), 563–576.

-

Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157–203.

-

Guscott, M. R., et al. (2003). The hypothermic effect of 5-CT in mice is mediated through the 5-HT7 receptor.[3][4][5] Neuropharmacology, 44(8), 1031–1037.[4][5]

-

Seo, T., et al. (2011). 5-HT1A receptor-mediated activation of G-protein-gated inwardly rectifying K+ currents in rat dorsal raphe neurons. European Journal of Pharmacology, 656(1-3), 30–36.

-

BenchChem. 5-Cyanoindole Synthesis and Protocols.

Sources

5-Cyanotryptamine solubility in water vs DMSO

An in-depth technical analysis of 5-Cyanotryptamine, focusing on its physicochemical behavior, solvation thermodynamics, and handling protocols for pharmacological research.

Executive Summary

5-Cyanotryptamine (PubChem CID 58926) is a structurally significant tryptamine derivative utilized extensively in neuropharmacology[1]. It serves both as a potent 5-hydroxytryptamine (5-HT) receptor agonist and as a critical synthetic precursor for high-affinity 5-HT6 receptor antagonists[2][3]. A pervasive challenge in utilizing 5-Cyanotryptamine for in vitro and in vivo assays is its differential solubility profile. This whitepaper elucidates the thermodynamic principles governing its solubility in water versus dimethyl sulfoxide (DMSO) and provides field-proven, self-validating protocols to prevent assay failure caused by compound nucleation.

Chemical Profile & Pharmacological Relevance

5-Cyanotryptamine features an indole core substituted with an ethylamine side chain and a cyano group at the 5-position. In pharmacological assays, 5-Cyanotryptamine demonstrates distinct intrinsic efficacy; for instance, it requires twice the receptor occupancy to generate the same physiological response as endogenous 5-HT[2].

Because it targets membrane-bound G-protein-coupled receptors (GPCRs), the compound must be delivered to cellular targets in a fully dissolved, homogeneous state. If the compound precipitates out of solution, the local concentration gradients drop, leading to an erroneously truncated dose-response curve[4].

Pharmacological signaling cascade initiated by 5-Cyanotryptamine binding to 5-HT receptors.

Thermodynamic Principles of Solubility: Water vs. DMSO

The solvation of 5-Cyanotryptamine is dictated by the hydrophobic nature of its indole ring and the polarity of its amine and cyano functional groups.

-

Aqueous Solubility (Water): The free base form of 5-Cyanotryptamine exhibits poor thermodynamic stability in water. The highly ordered hydrogen-bonding network of water struggles to accommodate the bulky, hydrophobic indole core, resulting in a low solubility limit. While converting the compound to a hydrochloride or maleate salt improves aqueous solubility, the free base remains highly resistant to aqueous dissolution[5].

-

Organic Solvation (DMSO): Dimethyl sulfoxide (DMSO) is an aprotic solvent with a high dielectric constant. It readily disrupts the crystalline lattice of 5-Cyanotryptamine. The partial negative charge on the oxygen atom of DMSO interacts favorably with the amine protons, while the hydrophobic methyl groups stabilize the indole ring. Consequently, physiological preparations can tolerate the high concentrations of DMSO required to maintain the compound in solution[2].

Table 1: Comparative Solvation Thermodynamics

| Solvent | Solvation Mechanism | Solubility Limit (Free Base) | Risk of Nucleation |

| Water / Aqueous Buffers | Hydrogen bonding (limited by hydrophobic indole core) | Low (<1-5 mM) | High. Rapid precipitation if supersaturated. |

| DMSO (Anhydrous) | Dipole-dipole interactions & hydrophobic stabilization | High (>50 mM) | Low. Stable at room temperature and -20°C. |

The Causality of Nucleation in Assay Media

A critical failure point in drug discovery assays occurs during the dilution phase. When a highly concentrated DMSO stock of 5-Cyanotryptamine is pipetted directly into an aqueous physiological buffer, the rapid change in solvent polarity creates local concentration gradients that exceed the aqueous solubility limit[6].

This local supersaturation causes nucleation —the formation of microscopic crystals. Once nucleation begins, it catalyzes the precipitation of the amount already dissolved in the solution, drastically diminishing the bioavailability of the agonist and ruining the dose-response data[7].

Workflow of 5-Cyanotryptamine solvation highlighting the critical risk of aqueous nucleation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the preparation of 5-Cyanotryptamine must follow a strict, self-validating workflow that prioritizes gradual solvent transition.

Protocol 1: Preparation of Master Stock (50 mM in DMSO)

Objective: Achieve complete dissolution without degrading the compound.

-

Weighing: Accurately weigh the required mass of 5-Cyanotryptamine (Molecular Weight: ~185.1 g/mol ) into a sterile, amber microcentrifuge tube to protect from photodegradation[1].

-

Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a 50 mM concentration. Causality note: Moisture-contaminated DMSO significantly reduces the solubility of tryptamine derivatives.

-

Agitation: Vortex the solution for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes.

-

Validation Check: Hold the tube against a bright light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution; do not proceed until the solution is optically clear.

-

Storage: Aliquot the master stock into single-use vials to prevent freeze-thaw degradation and store at -20°C.

Protocol 2: Serial Dilution into Aqueous Physiological Media

Objective: Prevent nucleation while maintaining DMSO concentrations below cellular toxicity thresholds (typically <0.5% to 2%)[6].

-

Pre-warming: Thaw the DMSO master stock to room temperature. Ensure no precipitation occurred during freezing.

-

Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate dilution (e.g., 1 mM) using a 50/50 mixture of DMSO and aqueous buffer. This step bridges the dielectric gap between pure organic and pure aqueous environments.

-

Gradual Addition: Add the intermediate solution dropwise to the final physiological buffer while maintaining continuous, vigorous vortexing. This prevents the formation of local supersaturated pockets.

-

Validation Check: Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 > 0.01 compared to a blank buffer indicates micro-precipitation (nucleation). If detected, the solution must be discarded.

References

-

Kenakin, T. P. A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press. Available at:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 58926, 5-Cyanotryptamine. Available at:[Link]

- Slassi, A., et al. N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. Google Patents (CA2442114C).

Sources

- 1. 5-Cyanotryptamine | C11H11N3 | CID 58926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epdf.pub [epdf.pub]

- 3. CA2442114C - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 4. studylib.net [studylib.net]

- 5. 5-CYANOTRYPTAMINE HYDROCHLORIDE CAS#: 101831-71-4 [m.chemicalbook.com]

- 6. studylib.net [studylib.net]

- 7. epdf.pub [epdf.pub]

Methodological & Application

Application Note: Chemoselective Synthesis of 5-Cyanotryptamine from 5-Cyanoindole

[label="5-Cyanotryptamine", fillcolor="#ADD8E6", tooltip="Product: 5

Validating Final Synthesis Pathway

I'm now focusing on the final reduction conditions, emphasizing chemoselectivity using Zinc dust and glacial acetic acid / HCl. This will ensure my nitro-alkene reduction works without touching the cyano group. Validation will be by TLC and Mass Spec analysis of the final tryptamine product. The process is now complete.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Precursor synthesis for 5-HT receptor agonists and targeted neurotherapeutics.

Strategic Rationale & Route Selection

5-Cyanotryptamine is a critical building block in the development of serotonergic therapeutics, particularly as a precursor for 5-HT receptor antagonists and sumatriptan analogs (1).

The Chemoselectivity Challenge:

The traditional Speeter-Anthony tryptamine synthesis (acylation via oxalyl chloride followed by amidation and reduction) is historically popular but highly problematic for cyano-substituted indoles. The standard reducing agent in that pathway, Lithium Aluminum Hydride (LiAlH

The Solution:

To bypass this limitation, we deploy a highly controlled, three-step Nitroaldol (Henry) Pathway . This route avoids harsh acylating agents and utilizes an in situ generated diborane reduction system (NaBH

Experimental Workflow

Figure 1: Three-step synthetic workflow for 5-Cyanotryptamine highlighting chemoselective reduction.

Quantitative Data Summary

The following table outlines the expected reaction metrics when executing this protocol at a 10-gram scale.

| Reaction Step | Transformation | Reagents / Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Formylation | POCl | 0 → 25 | 2.0 | 85 - 90 |

| 2 | Condensation | CH | 90 | 4.0 | 75 - 82 |

| 3 | Reduction | NaBH | 0 → 65 | 6.0 | 60 - 65 |

Step-by-Step Methodologies & Self-Validating Controls

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective synthesis of 5-cyanoindole-3-carboxaldehyde.

Causality: The electron-rich nature of the indole pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent (chloromethyleneiminium ion), generated by mixing POCl

Protocol:

-

Charge a flame-dried, argon-purged flask with anhydrous DMF (50 mL). Cool to 0°C using an ice-water bath.

-

Add POCl

(1.2 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier complex. -

Dissolve 5-cyanoindole (1.0 eq, 10 g) in anhydrous DMF (20 mL) and add dropwise to the complex, maintaining the internal temperature below 5°C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench: Pour the mixture over crushed ice (200 g) and slowly basify with 5M NaOH until pH 9 is reached. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

Validation Checkpoint 1:

TLC: Run in Hexane:EtOAc (1:1). The product will show a distinct, lower

spot compared to the starting material.IR Spectroscopy: Confirm success via the appearance of a strong C=O stretch at ~1650 cm

while ensuring the sharp CN stretch at ~2220 cm remains intact.

Step 2: Henry (Nitroaldol) Condensation

Objective: Synthesis of 3-(2-nitrovinyl)-5-cyanoindole. Causality: Ammonium acetate acts as a dual-action catalyst. Its mild basicity deprotonates nitromethane to form the nucleophilic nitronate anion, while its mild acidity facilitates the subsequent dehydration of the intermediate alkoxide. This drives the equilibrium toward the thermodynamically stable trans-nitroalkene.

Protocol:

-

Suspend 5-cyanoindole-3-carboxaldehyde (1.0 eq) in nitromethane (10 volumes).

-

Add anhydrous ammonium acetate (0.5 eq).

-

Equip the flask with a reflux condenser and heat to 90°C for 4 hours.

-

Monitor the reaction visually; the suspension will transition to a deep orange/red solution, followed by the precipitation of the nitrovinyl product.

-

Cool the reaction to 0°C to maximize crystallization.

-

Filter the solid, wash with cold methanol, and dry under vacuum.

Validation Checkpoint 2:

Visual: Deep yellow/orange crystalline solid.

- H-NMR: Look for two distinct doublet alkene protons with a coupling constant (

) of ~13.5 Hz, self-validating the trans geometry of the nitrovinyl group.

Step 3: Chemoselective Reduction

Objective: Synthesis of 5-Cyanotryptamine.

Causality: NaBH

Protocol:

-

Suspend NaBH

(4.0 eq) in anhydrous THF (100 mL) under an argon atmosphere. -

Add 3-(2-nitrovinyl)-5-cyanoindole (1.0 eq) to the suspension.

-

Cool the reaction vessel to 0°C.

-

Critical Step: Add BF

·Et -

Once addition is complete, heat the reaction to a gentle reflux (65°C) for 6 hours.

-

Cool the mixture to 0°C. Carefully quench by dropwise addition of 1M HCl (50 mL) to destroy excess borane and hydrolyze the amine-borane complex.

-

Heat the quenched mixture to 80°C for 1 hour to ensure complete hydrolysis.

-

Cool to room temperature, basify to pH 10 using 2M NaOH, and extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purify the crude 5-cyanotryptamine via flash column chromatography (DCM:MeOH:NH

OH 90:9:1).

Validation Checkpoint 3:

IR Spectroscopy: The asymmetric nitro stretch (~1510 cm

) must completely disappear. The CN stretch (~2220 cm ) must remain sharp and visible. TLC: A Ninhydrin stain of the product spot will turn purple/pink upon heating, confirming the presence of a primary aliphatic amine.

References

- DeGraw, J. I., Kennedy, J. G., & Skinner, W. A. (1966). The Preparation and Reduction of 5-Cyano-3-indolylketones. Synthesis of 5-Cyanotryptamines. Journal of Heterocyclic Chemistry.

- Anonymous / Rhodium Archive. Synthesis of 5-Bromo Indole Compounds. Scribd.

- US Patent Office. N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor (US200300771A2).

Sources

Speeter-Anthony synthesis of 5-Cyanotryptamine

Application Note: Chemoselective Synthesis of 5-Cyanotryptamine via Modified Speeter-Anthony Protocols

Introduction & Mechanistic Rationale

5-Cyanotryptamine is a highly valuable pharmacophore and synthetic intermediate, particularly critical in the development of 5-HT receptor agonists, antagonists, and modern antidepressants such as vilazodone analogs[1]. The classical Speeter-Anthony synthesis—which involves the acylation of an indole with oxalyl chloride followed by amidation and reduction—is the gold standard for synthesizing tryptamines. However, applying this methodology directly to 5-cyanoindole presents a significant chemoselectivity challenge.

The Chemoselectivity Challenge:

The final step of the traditional Speeter-Anthony protocol relies on Lithium Aluminum Hydride (

To achieve a self-validating, high-yield synthesis of 5-cyanotryptamine, researchers must employ one of two strategic workarounds:

-

Route A (Direct Chemoselective Reduction): Utilizing milder hydride sources such as Borane-Tetrahydrofuran (

) or Borane-Dimethylsulfide ( -

Route B (The Halogen-Cyanation Route): Bypassing the chemoselectivity issue entirely by performing the standard

Speeter-Anthony reduction on 5-bromoindole, yielding 5-bromotryptamine. The bromo moiety is subsequently converted to a nitrile via a Rosenmund-von Braun reaction using Copper(I) Cyanide (CuCN) in a high-boiling polar aprotic solvent[4]. This route is highly favored for industrial scale-up due to its robustness.

Synthetic Workflow Visualization

Figure 1: Synthetic pathways for 5-Cyanotryptamine via modified Speeter-Anthony protocols.

Quantitative Data: Reagent Chemoselectivity

The selection of the reducing agent dictates the success of the direct synthesis (Route A). The table below summarizes the chemoselectivity profiles of various reducing systems when applied to 5-cyanoindole-3-glyoxylamide.

| Reducing Agent System | Amide Reduction | Nitrile Reduction | Chemoselectivity Profile | Est. Yield of 5-Cyanotryptamine |

| Complete | Complete | Poor (Yields Aminomethyl) | 0% | |

| Complete | Minimal (at 0 °C to RT) | Moderate to Good | 45–55% | |

| PMHS / | Complete | None | Excellent | 70–75% |

| Route B ( | Complete | N/A (Bromo precursor) | N/A (Bypasses issue) | 60–65% (Overall 2-step) |

Detailed Experimental Protocols

Protocol 1: Acylation and Amidation (Formation of Glyoxylamide)

This protocol applies to both 5-cyanoindole and 5-bromoindole starting materials.

-

Acylation: Dissolve the starting indole (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add oxalyl chloride (1.2–1.5 eq) dropwise over 30 minutes[5].

-

Causality & Validation: Low temperature prevents poly-acylation and safely manages the exothermic release of HCl and

gases. The successful formation of the intermediate keto-acid chloride is self-validating, as it will rapidly precipitate out of the ether/THF solution as a brightly colored (often yellow/orange) solid.

-

-

Amidation: Stir the suspension for 2–6 hours. While maintaining the temperature at 0 °C, introduce an excess of anhydrous ammonia gas (or a primary/secondary amine if synthesizing N-alkylated analogs).

-

Causality: The excess amine acts as both the nucleophile for the substitution and the acid scavenger for the generated HCl, driving the reaction to completion.

-

-

Workup: Filter the resulting precipitate, wash sequentially with water (to remove ammonium chloride salts) and cold ether, and dry under a vacuum to yield the indole-3-glyoxylamide.

Protocol 2: Route A - Chemoselective Borane Reduction

-

Reduction: Suspend 5-cyanoindole-3-glyoxylamide (1.0 eq) in anhydrous THF. Cool to 0 °C. Add Borane-Dimethyl Sulfide (

) complex (3.0–5.0 eq) dropwise[3].-

Causality: Borane complexes coordinate strongly to the highly Lewis-basic amide carbonyl oxygen, facilitating C–O bond cleavage without transferring hydride to the less Lewis-basic nitrile nitrogen[2].

-

-

Reflux: Gradually warm the mixture to room temperature, then heat to reflux for 12–24 hours. Monitor via TLC (DCM:MeOH 9:1) until the amide spot is consumed.

-

Quenching (Critical Step): Cool to 0 °C and quench carefully with methanol, followed by 2N HCl.

-

Causality: The addition of acid and methanol is mandatory to break the stable boron-amine complex that forms during the reduction, releasing the free amine.

-

-

Isolation: Evaporate the organic solvents. Basify the aqueous layer to pH 11 using 5N NaOH and extract with dichloromethane. Dry over

and concentrate to yield 5-cyanotryptamine.

Protocol 3: Route B - Rosenmund-von Braun Cyanation (Scale-Up Preferred)

If Route A yields are insufficient due to over-reduction, Route B provides a highly reliable alternative.

-

Precursor Synthesis: Synthesize 5-bromotryptamine via the standard

reduction of 5-bromoindole-3-glyoxylamide (as -

Cyanation: Suspend 5-bromotryptamine (1.0 eq) and Copper(I) Cyanide (CuCN, 1.5 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Thermal Activation: Heat the mixture to 200–210 °C under a strict nitrogen atmosphere for 4–6 hours[4].

-

Causality: The exceptionally high boiling point of NMP is required to reach the thermal activation energy necessary for the Cu-mediated oxidative addition and subsequent reductive elimination of the aryl bromide.

-

-

Complex Disruption: Cool the mixture to room temperature and pour it into an excess of aqueous ammonia or ethylenediamine.

-

Causality: Copper forms highly stable, insoluble complexes with the newly formed tryptamine. Ammonia/ethylenediamine acts as a competitive chelator, breaking down the copper complexes and releasing the free 5-cyanotryptamine into the organic phase.

-

-

Extraction: Extract with ethyl acetate or n-hexane, wash extensively with brine to remove NMP, concentrate, and purify via recrystallization.

References

-

HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. Google Patents. 5

-

EP0171728B1 - Tryptamine derivatives, method for their preparation and their use. Google Patents. 4

-

Chemoselective reduction of carboxamides. Chemical Society Reviews (RSC Publishing). 2

-

WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. Google Patents.3

-

N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. ACS Chemical Neuroscience. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 4. EP0171728B1 - Tryptamine derivatives, method for their preparation and their use - Google Patents [patents.google.com]

- 5. HRP20030771A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht<sub>6</sub> receptor - Google Patents [patents.google.com]

Application Note & Protocol: High-Fidelity Reduction of 3-(2-Nitrovinyl)-5-cyanoindole to 5-Cyanotryptamine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the chemical reduction of 3-(2-nitrovinyl)-5-cyanoindole, a key synthetic step to produce 5-cyanotryptamine. 5-Cyanotryptamine is a valuable intermediate in medicinal chemistry, most notably as a precursor for the synthesis of vilazodone, an antidepressant agent.[1][2][3] The selective reduction of the nitrovinyl group in the presence of a nitrile and an indole ring requires careful selection of reagents and reaction conditions to achieve high yield and purity.

This guide presents two robust protocols utilizing different reducing agents: the powerful but hazardous Lithium Aluminum Hydride (LiAlH₄) and the classic, milder Iron in Acetic Acid (Fe/AcOH) system. The rationale behind each protocol, step-by-step procedures, safety considerations, and comparative data are provided to enable researchers to make informed decisions based on their laboratory capabilities and project requirements.

Part 1: Mechanistic Rationale and Method Selection

The core chemical transformation involves the reduction of a conjugated nitroalkene to a primary amine. This process requires the addition of six electrons and six protons to the nitro group. The primary challenge is to achieve this reduction with high chemoselectivity, leaving the indole nucleus and the electron-withdrawing cyano group intact.

-

Lithium Aluminum Hydride (LiAlH₄): As a potent source of nucleophilic hydride (H⁻), LiAlH₄ is highly effective for reducing a wide range of functional groups, including nitroalkenes.[4][5] The mechanism involves the initial 1,4-conjugate addition of a hydride to the β-carbon of the nitrovinyl group, followed by further reduction of the resulting nitronate and nitroso intermediates.[6] Due to its extreme reactivity with protic solvents and moisture, all operations involving LiAlH₄ demand stringent anhydrous and inert atmosphere techniques.[7][8]

-

Iron/Acetic Acid (Béchamp Reduction): The reduction of nitro compounds using iron metal in acidic media is one of the oldest and most reliable methods in organic synthesis.[9][10][11] This heterogeneous reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group. The acid serves to protonate intermediates and dissolve the resulting iron oxides. This method is often favored for its cost-effectiveness, milder conditions, and operational simplicity compared to metal hydrides.

The choice between these methods depends on factors such as scale, available equipment, and safety infrastructure. LiAlH₄ often provides faster reactions and cleaner conversions but requires specialized handling. The Fe/AcOH method is more forgiving and scalable but may require more rigorous purification to remove iron salts.

Overall Reaction Scheme

Caption: General chemical transformation from starting material to product.

Part 2: Protocol I - Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol details the reduction using LiAlH₄, a highly efficient but hazardous reagent. Strict adherence to safety protocols is mandatory.

Critical Safety Precautions

Lithium Aluminum Hydride reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas and potentially igniting.[7][8]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or goggles, a face shield, and heavy-duty, chemical-resistant gloves.[8][12]

-

Inert Atmosphere: The entire procedure, including reagent transfer and reaction, must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[13] All glassware must be rigorously dried (e.g., oven- or flame-dried) before use.

-

Spill and Fire Management: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime readily accessible.[12][14] DO NOT use water, carbon dioxide, or soda-acid extinguishers on a LiAlH₄ fire.[7]

-

Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed slowly at low temperatures (0 °C or below).

Materials and Reagents

| Reagent/Material | Grade | Notes |

| 3-(2-Nitrovinyl)-5-cyanoindole | Synthesis Grade | Ensure it is dry. |

| Lithium Aluminum Hydride (LiAlH₄) | Reagent Grade | Handle only in an inert atmosphere glovebox or bag.[14] |

| Tetrahydrofuran (THF) | Anhydrous | Freshly distilled from Na/benzophenone. |

| Deionized Water (H₂O) | N/A | For quenching. |

| Sodium Hydroxide (NaOH) Solution, 15% (w/v) | ACS Grade | For quenching. |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | ACS Grade | For drying organic layers. |

| Celite® (Diatomaceous Earth) | N/A | For filtration. |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask (sized so the final volume does not exceed two-thirds capacity) equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for additions.[14]

-

Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.

-

-

Reagent Preparation:

-